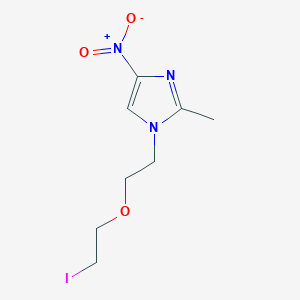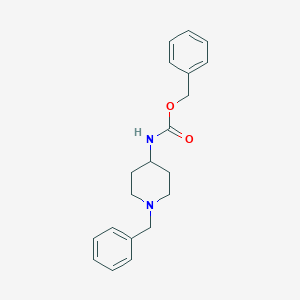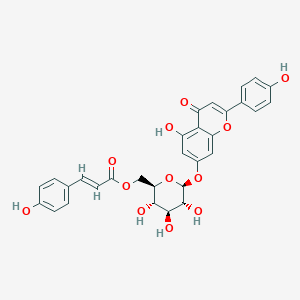
Echinacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echinacin is a chemical compound that is extracted from the Echinacea plant. It is a natural product that has been used for centuries as a herbal remedy for various ailments. In recent years, Echinacin has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Respiratory Disease Therapy
Echinacin, derived from Echinacea purpurea, has been studied for its effectiveness in treating chronic recurrent respiratory diseases. A significant study demonstrated that Echinacin treatment led to clinical and economic benefits for health insurance and policy perspectives, though it increased financial burden on patients. The risk of illness was 2.3 times higher, and the duration of relapse was 1.4 days longer in patients treated without Echinacin (Heinen-Kammerer et al., 2005).
Common Cold Treatment
Echinacin has been evaluated for its efficacy in preventing and treating the common cold. A meta-analysis showed that Echinacea decreased the odds of developing a common cold by 58% and reduced the duration of a cold by 1.4 days (Shah et al., 2007).
Immunomodulation
Studies have shown that Echinacin can stimulate the production of lymphokines by lymphocytes, influencing cell-mediated immunity. This stimulation was effective at clinically relevant concentrations and did not produce toxic effects on cells (Coeugniet & Elek, 1987).
Skin Flap Necrosis Reduction
In animal experiments, Echinacin significantly reduced the rate of necrosis in skin flaps. The noncirculated area of skin flaps was notably smaller in animals treated with Echinacin compared to control groups (Meissner Fk, 1987).
Neurological Disorders
Echinacoside, a compound in Echinacea, has been identified for its potential in treating neurological disorders like Parkinson’s and Alzheimer’s diseases. Despite promising potential, further research is needed to confirm its efficacy and understand its bioavailability and molecular targets (Liu et al., 2018).
Antifungal Properties
Echinacin has shown antifungal activity, particularly effective against the pathogen Alternaria tenuissima, suggesting its potential as a natural control measure against specific plant diseases (Singh et al., 1988).
Immunostimulation in Infections
Echinacin, along with other non-specific immunostimulants, was found to enhance virus antigen expression in human herpesvirus-6 infected cells. This indicates its potential role in managing infections through immune system modulation (Eichler & Krueger, 1994).
Eigenschaften
CAS-Nummer |
105815-90-5 |
|---|---|
Produktname |
Echinacin |
Molekularformel |
C30H26O12 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
WPQRDUGBKUNFJW-ZZSHFKPLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O |
Synonyme |
echinacin echinacina B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)

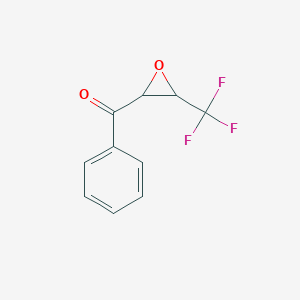

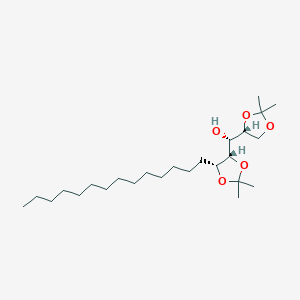
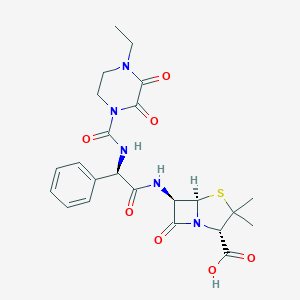

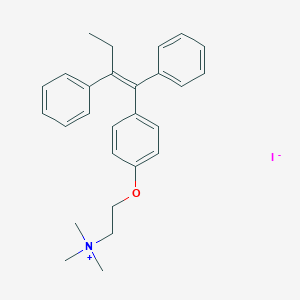
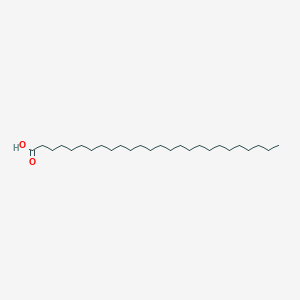
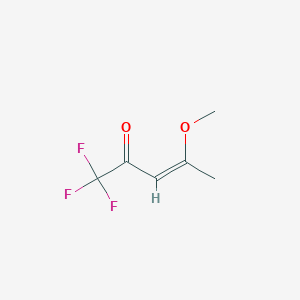
![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
